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Compound of Interest

Compound Name: YYA-021

Cat. No.: B1683535

An initial review of scientific and clinical literature reveals that the compound designated YYA-
021 is not an antiretroviral agent. The correct designation for the compound of interest is
AVZ0-021 (also known as ARTS-021), a selective cyclin-dependent kinase 2 (CDK2) inhibitor
under investigation for the treatment of various solid tumors, particularly hormone receptor-
positive (HR+)/HER2- breast cancer and cancers with Cyclin E1 (CCNE1) amplification.[1][2]
Therefore, a cross-resistance profile with antiretroviral drugs is not applicable.

This guide will provide a detailed comparison of AVZO-021's performance in its correct
therapeutic context: oncology. We will explore its mechanism of action, its role in overcoming
resistance to existing cancer therapies, and present available preclinical data.

Mechanism of Action and Rationale for Use In
Cancer Therapy

AVZ0-021 is a potent and selective inhibitor of CDK2, a key enzyme that, in complex with
Cyclin E, regulates the transition of cells from the G1 (growth) phase to the S (DNA synthesis)
phase of the cell cycle.[3][4] In many cancers, this regulatory checkpoint is dysfunctional,
leading to uncontrolled cell proliferation.

A critical application for AVZO-021 is in overcoming resistance to CDK4/6 inhibitors, a standard
of care in HR+/HERZ2- breast cancer. A primary mechanism of acquired resistance to CDK4/6
inhibitors is the hyperactivation of the Cyclin E-CDK2 pathway, which provides a bypass
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mechanism for cell cycle progression.[1] By inhibiting CDK2, AVZ0O-021 aims to restore cell
cycle control and re-sensitize tumors to treatment.[3]

Signaling Pathway in CDK4/6 and CDK2 Regulation
of the Cell Cycle
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Caption: CDK4/6 and CDK2 signaling pathways in cell cycle progression.
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Preclinical Performance and Cross-Resistance
Profile of AVZ0O-021

Preclinical studies have demonstrated that AVZ0O-021 is a highly potent and selective inhibitor
of CDK2 with minimal activity against other CDK family members, which is crucial for reducing
toxicity.[2] Its primary "cross-resistance" profile is, in fact, a profile of efficacy against tumors
that have developed resistance to other therapies, particularly CDK4/6 inhibitors.

Suantitative |

Reference ..
Selectivity
AVZ0O-0211Cso n Compound
Target Enzyme  Assay Type (Fold vs.
(nM) (PF-07104091)
CDK2)
ICs0 (NM)
CDK2/Cyclin E1 Enzymatic <0.5* - -
CDK1/Cyclin B1 Enzymatic 2.5 - >5x
CDK4/Cyclin D1 Enzymatic 20.4 - >40x
CDK®6/Cyclin D3 Enzymatic 46.5 - >90x
CDK9/Cyclin T1 Enzymatic 16.3 - >32x

Data adapted from preclinical poster presentations. ICso is the half-maximal inhibitory
concentration.[3]

In cell-based assays, AVZ0-021 selectively inhibited the growth of CCNE1-amplified cancer
cell lines and blocked the G1/S phase transition.[4] In patient-derived xenograft (PDX) models
from patients who had progressed on CDK4/6 inhibitors, AVZ0O-021 demonstrated significant
anti-tumor activity.[3]

Experimental Protocols

Detailed experimental protocols for evaluating CDK2 inhibitors like AVZO-021 typically involve
a multi-step approach from biochemical assays to in vivo models.

Enzymatic Kinase Assays
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» Objective: To determine the direct inhibitory activity of the compound on purified enzymes.
o Methodology:

o Recombinant human CDK/cyclin complexes (e.g., CDK2/Cyclin E1, CDK1/Cyclin B1) are
incubated in a reaction buffer.

o AKkinase substrate (e.g., a peptide derived from Histone H1 or Rb protein) and ATP are
added.

o The compound (AVZ0O-021) is added in serial dilutions.

o The reaction is allowed to proceed for a defined period (e.g., 20-60 minutes) at room
temperature.

o The amount of phosphorylated substrate is quantified. This is often done using a
luminescence-based assay that measures the amount of remaining ATP (e.g., Kinase-
Glo® assay), where a lower signal indicates higher kinase activity.[5]

o 1Cso values are calculated by plotting the percentage of inhibition against the compound
concentration.

Cellular Proliferation and Viability Assays

o Objective: To assess the effect of the compound on the growth of cancer cell lines.
o Methodology:

o Cancer cell lines (e.g., OVCAR3 for CCNE1-amplified ovarian cancer, or MCF-7 for HR+
breast cancer) are seeded in 96-well plates.

o After allowing the cells to adhere, they are treated with a range of concentrations of AVZO-
021 for an extended period (e.g., 3-7 days).

o Cell viability is measured using assays such as Cyquant (which measures cellular DNA
content) or MTT (which measures metabolic activity).

o The concentration that inhibits growth by 50% (Glso) is determined.
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Cell Cycle Analysis

o Objective: To confirm the mechanism of action by observing cell cycle arrest.

o Methodology:

o

Cells are treated with the compound for a shorter duration (e.g., 24-48 hours).

Cells are harvested and fixed, then stained with a DNA-intercalating dye (e.g., propidium
iodide).

The DNA content of individual cells is measured by flow cytometry.

The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified to
identify arrest at the G1/S checkpoint.

In Vivo Xenograft Studies

o Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

» Methodology:

[e]

Immunocompromised mice are implanted with human cancer cells or patient-derived
tumor fragments (PDX models).

Once tumors reach a palpable size, mice are randomized into treatment and control
groups.

AVZ0-021 is administered orally at various doses and schedules (e.g., once or twice
daily).[4]

Tumor volume and body weight are measured regularly to assess efficacy and toxicity.

At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g.,
measuring levels of phosphorylated Rb).[6]

Experimental Workflow for Assessing Efficacy in
CDKA4/6i-Resistant Models
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Caption: Workflow for testing AVZ0O-021 in CDK4/6i-resistant cancer models.
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Conclusion

AVZ0-021 is an investigational, selective CDK2 inhibitor with a clear mechanism of action
aimed at restoring cell cycle control in cancers. Its primary therapeutic potential lies in treating
tumors with specific genetic alterations like CCNE1 amplification and in overcoming acquired
resistance to established therapies such as CDK4/6 inhibitors. The preclinical data to date
supports its continued development as a promising new agent in oncology. It is important to
reiterate that AVZO-021 is not an antiretroviral, and therefore, comparisons to that class of
drugs are not scientifically relevant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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